Cas no 1417569-57-3 (1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene)

1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene
- BBL102139
- CS-0337327
- MFCD22580904
- AKOS016016246
- MS-20373
- 1417569-57-3
- STL555938
-
- MDL: MFCD22580904
- Inchi: InChI=1S/C8H4F6O/c9-6-4(8(12,13)14)2-1-3-5(6)15-7(10)11/h1-3,7H
- InChI Key: FDYSPGJIMUXQMH-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 230.01663372Da
- Monoisotopic Mass: 230.01663372Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- XLogP3: 3.8
1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC520768-10g |
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene |
1417569-57-3 | 95% | 10g |
£1584.00 | 2023-09-02 | |
abcr | AB546598-5g |
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene; . |
1417569-57-3 | 5g |
€761.90 | 2025-02-17 | ||
Key Organics Ltd | MS-20373-5g |
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene |
1417569-57-3 | >95% | 5g |
£884.00 | 2025-02-08 | |
Key Organics Ltd | MS-20373-1g |
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene |
1417569-57-3 | >95% | 1g |
£247.00 | 2025-02-08 | |
A2B Chem LLC | AV15876-10g |
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene |
1417569-57-3 | 95% | 10g |
$1049.00 | 2024-04-20 | |
abcr | AB546598-1 g |
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene; . |
1417569-57-3 | 1g |
€408.10 | 2023-04-13 | ||
A2B Chem LLC | AV15876-1g |
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene |
1417569-57-3 | 95% | 1g |
$227.00 | 2024-04-20 | |
abcr | AB546598-1g |
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene; . |
1417569-57-3 | 1g |
€200.30 | 2025-02-17 | ||
A2B Chem LLC | AV15876-5g |
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene |
1417569-57-3 | 95% | 5g |
$618.00 | 2024-04-20 |
1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene Related Literature
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
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Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
Additional information on 1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene
1-(Difluoromethoxy)-2-Fluoro-3-(Trifluoromethyl)Benzene: A Comprehensive Overview
The compound 1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene, with the CAS number 1417569-57-3, is a highly fluorinated aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique substitution pattern on the benzene ring, which includes a difluoromethoxy group at position 1, a fluoro group at position 2, and a trifluoromethyl group at position 3. The presence of multiple fluorine atoms in its structure imparts distinctive electronic and physical properties, making it a valuable molecule for various applications.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery and materials development. The difluoromethoxy group is known to enhance the stability of the molecule while introducing electron-withdrawing effects, which can influence the reactivity of the compound in various chemical reactions. Similarly, the trifluoromethyl group is a strong electron-withdrawing substituent that can significantly alter the electronic environment of the benzene ring. These properties make 1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene a promising candidate for use in advanced materials, such as high-performance polymers and electronic devices.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic aromatic substitution or coupling reactions. Researchers have explored various methodologies to optimize the synthesis of fluorinated aromatic compounds, with a focus on improving yield and purity. Recent advancements in catalytic systems and reaction conditions have enabled more efficient production of this compound, making it more accessible for large-scale applications.
In terms of physical properties, 1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene exhibits high thermal stability due to the electron-withdrawing effects of its substituents. This stability makes it suitable for use in high-temperature applications, such as in the manufacturing of heat-resistant polymers or as a precursor for other advanced materials. Additionally, its chemical inertness under normal conditions ensures safety during handling and storage.
The electronic properties of this compound are also noteworthy. The presence of multiple fluorine atoms creates a highly polarizable environment around the benzene ring, which can influence its interactions with other molecules. This property has been exploited in the development of new drugs, where precise control over molecular interactions is crucial for achieving desired pharmacological effects. Recent research has demonstrated that fluorinated aromatic compounds like this one can serve as effective scaffolds for drug design, offering improved bioavailability and efficacy.
In conclusion, 1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene (CAS No. 1417569-57-3) is a versatile compound with a wide range of potential applications in chemistry and materials science. Its unique substitution pattern and electronic properties make it an invaluable tool for researchers seeking to develop new materials and drugs. As ongoing research continues to uncover its full potential, this compound is poised to play an increasingly important role in advancing modern science and technology.
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